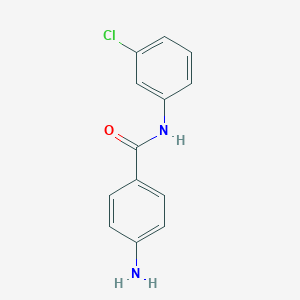

4-amino-N-(3-chlorophenyl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-amino-N-(3-chlorophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O/c14-10-2-1-3-12(8-10)16-13(17)9-4-6-11(15)7-5-9/h1-8H,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OETFINUAVMEDNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)NC(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40356977 | |

| Record name | 4-amino-N-(3-chlorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

888-80-2 | |

| Record name | 4-Amino-N-(3-chlorophenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=888-80-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-amino-N-(3-chlorophenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Stereoselective Synthesis and Molecular Hybridization

The tailored synthesis of specific stereoisomers and the creation of hybrid molecules are advanced strategies in medicinal chemistry to enhance the therapeutic profiles of lead compounds. While direct literature on the stereoselective synthesis of chiral analogs of 4-amino-N-(3-chlorophenyl)benzamide and its conjugation with tetrazoles is not extensively documented, established synthetic principles allow for the proposition of viable routes to these derivatives.

The concept of chirality in molecules similar to this compound can be introduced through atropisomerism, where restricted rotation around a single bond leads to distinct, non-interconvertible stereoisomers. For tertiary benzamides, this axial chirality can be achieved by introducing appropriate substituents that create a high rotational barrier. nih.gov

A potential strategy for the enantioselective synthesis of atropisomeric analogs of this compound involves a peptide-catalyzed electrophilic aromatic substitution, specifically bromination. nih.gov This method has been successfully applied to a range of substituted benzamides, yielding enantioenriched products. nih.gov The process would likely involve the following key steps:

N-Alkylation/Acylation: The secondary amide of this compound would first need to be converted to a tertiary amide to increase the rotational barrier upon ortho-functionalization. This could be achieved through standard N-alkylation or N-acylation protocols. The 4-amino group would require a suitable protecting group to prevent side reactions.

Peptide-Catalyzed Bromination: The resulting tertiary benzamide (B126) would be subjected to bromination using a catalyst such as a simple tetrapeptide. These catalysts can function as a Brønsted base and have been shown to induce enantioselectivity in the bromination of various benzamide substrates. nih.gov The reaction conditions, including temperature and solvent, would need to be optimized to achieve high enantiomeric excess (er). nih.gov

Post-Synthetic Modification: The enantioenriched brominated benzamide could then undergo further modifications. For instance, regioselective metal-halogen exchange followed by trapping with an electrophile can introduce diverse functionalities without compromising the enantiomeric purity. nih.gov

The table below summarizes representative results from a study on the enantioselective bromination of various benzamide substrates, which could be analogous to a protected and N-substituted derivative of this compound. nih.gov

Table 1: Peptide-Catalyzed Enantioselective Bromination of Benzamides

| Entry | Substrate (Analogue) | Catalyst Loading (mol%) | Time (h) | Enantiomeric Ratio (er) | Isolated Yield (%) |

|---|---|---|---|---|---|

| 1 | N-benzyl-N-methyl-3,5-dimethylbenzamide | 10 | 24 | 90:10 | 75 |

| 2 | N-allyl-N-methyl-3,5-dimethylbenzamide | 10 | 48 | 88:12 | 68 |

| 3 | N-benzyl-N-ethyl-3,5-dimethylbenzamide | 10 | 36 | 92:8 | 71 |

| 4 | N-benzyl-N-methyl-3-methoxy-5-methylbenzamide | 10 | 24 | 94:6 | 59 (recrystallized: 98:2) |

Data is adapted from a study on analogous benzamide structures and is presented here to illustrate the potential of the methodology. nih.gov

Hybrid molecules that incorporate the this compound scaffold with a tetrazole moiety represent a promising avenue for developing new chemical entities with potentially enhanced pharmacological properties. Tetrazoles are recognized as bioisosteres of carboxylic acids and amides and are present in several FDA-approved drugs. researchgate.netthieme-connect.com The synthesis of tetrazole derivatives from amides is a well-established transformation in organic chemistry. researchgate.net

A plausible synthetic route to a tetrazole-benzamide conjugate of this compound could involve the conversion of the amide functionality into a tetrazole ring. This would likely proceed through the following general steps, assuming the 4-amino group is appropriately protected:

Activation of the Amide: The amide group of the protected this compound would first be activated. A common method for this is treatment with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to form an imidoyl chloride intermediate.

Cycloaddition with an Azide (B81097) Source: The in situ generated imidoyl chloride would then be reacted with an azide source, typically sodium azide (NaN₃) or trimethylsilyl (B98337) azide (TMSN₃), in an appropriate solvent like acetonitrile. nih.gov This step proceeds via a [3+2] cycloaddition to form the tetrazole ring. nih.gov

Modern synthetic approaches, such as multicomponent reactions (MCRs), also offer efficient pathways to highly substituted tetrazoles and could be adapted for this purpose. nih.gov For instance, an Ugi-azide reaction could potentially be employed to construct the tetrazole-benzamide hybrid in a convergent manner. dntb.gov.ua

The table below outlines a general synthetic scheme for the conversion of an amide to a 1,5-disubstituted tetrazole, which could be applied to a derivative of this compound.

Table 2: General Synthetic Scheme for Tetrazole Formation from Amides

| Step | Reagents and Conditions | Intermediate/Product | General Observations |

|---|---|---|---|

| 1 | PCl₅ or SOCl₂, heat | Imidoyl Chloride | Activation of the amide carbonyl. |

| 2 | NaN₃ or TMSN₃, MeCN, reflux | 1,5-Disubstituted Tetrazole | Cycloaddition reaction to form the tetrazole ring. nih.gov |

This table presents a generalized synthetic pathway. Specific conditions would need to be optimized for the this compound substrate.

The resulting tetrazole-benzamide hybrid would then be deprotected to yield the final target compound. The physicochemical and biological properties of such a hybrid would be of significant interest for further investigation.

Advanced Characterization Techniques in Chemical Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of newly synthesized compounds. By analyzing the interaction of molecules with electromagnetic radiation, researchers can deduce the connectivity of atoms and the types of functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. Both proton (¹H) and carbon-13 (¹³C) NMR are routinely used to provide detailed information about the carbon-hydrogen framework of a molecule.

For a related compound, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (B126), the ¹H NMR spectrum, recorded in DMSO-d6, showed distinct signals corresponding to the different protons in the molecule. nih.gov The amide proton appeared as a singlet at δ 10.10 ppm. nih.gov Aromatic protons were observed in the range of δ 7.85–6.91 ppm. nih.gov The methoxy (B1213986) and methylamino groups exhibited singlets at δ 3.86 and δ 2.80 ppm, respectively. nih.gov

The ¹³C NMR spectrum of the same compound provided complementary information, with the carbonyl carbon resonating at δ 166.42 ppm. nih.gov The various aromatic carbons appeared between δ 149.66 and δ 107.89 ppm, while the methoxy and methylamino carbons were found at δ 56.01 and δ 30.20 ppm, respectively. nih.gov

Detailed analysis of the NMR spectra for 4-amino-N-(3-chlorophenyl)benzamide would similarly reveal characteristic shifts for each unique proton and carbon atom, allowing for unambiguous structural confirmation.

Table 1: Representative ¹H and ¹³C NMR Data for a Substituted N-phenylbenzamide Derivative nih.gov

| ¹H NMR (DMSO-d6) | Chemical Shift (δ ppm) | ¹³C NMR (DMSO-d6) | Chemical Shift (δ ppm) |

| Amide-H | 10.10 (s, 1H) | C=O | 166.42 |

| Aromatic-H | 7.85–7.79 (m, 2H) | Aromatic-C | 149.66 |

| Aromatic-H | 7.42–7.36 (m, 2H) | Aromatic-C | 139.50 |

| Aromatic-H | 7.27 (dd, J = 8.3, 2.1 Hz, 1H) | Aromatic-C | 138.98 |

| Aromatic-H | 7.04 (d, J = 1.9 Hz, 1H) | Aromatic-C | 128.86 |

| Aromatic-H | 6.91 (d, J = 8.4 Hz, 1H) | Aromatic-C | 127.76 |

| Amine-H | 5.24 (s, 1H) | Aromatic-C | 127.28 |

| Methoxy-H | 3.86 (s, 3H) | Aromatic-C | 122.28 |

| Methylamino-H | 2.80 (s, 3H) | Aromatic-C | 116.21 |

| Aromatic-C | 108.98 | ||

| Aromatic-C | 107.89 | ||

| Methoxy-C | 56.01 | ||

| Methylamino-C | 30.20 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For a similar compound, 4-amino-N-[2-(diethylamino)ethyl]benzamide, the IR spectrum showed a strong absorption band at 1633 cm⁻¹ corresponding to the carbonyl (C=O) group and weak absorption peaks in the range of 3230–3469 cm⁻¹ for the amine (NH and NH₂) groups. mdpi.com The purity of a related compound, 4-chloro-N-(3-chlorophenyl)benzamide, was also confirmed using IR spectroscopy. nih.gov These characteristic absorption bands are crucial for confirming the presence of the amide and amino functionalities in this compound.

Table 2: Characteristic IR Absorption Frequencies mdpi.com

| Functional Group | Absorption Range (cm⁻¹) |

| N-H Stretch (Amine) | 3230–3469 (weak) |

| C=O Stretch (Amide) | 1633 (strong) |

Mass Spectrometry (MS, HRMS, ESI-HRMS)

Mass spectrometry (MS) is a vital technique for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to deduce the molecular formula.

For the related compound N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide, high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) detected the protonated molecular ion [M+H]⁺ at an m/z of 291.0894, which was consistent with the calculated value for the molecular formula C₁₅H₁₆N₂O₂Cl. nih.gov Similarly, for 4-amino-N-[2 (diethylamino)ethyl]benzamide, ESI-MS revealed a peak at m/z 336.49 for the molecular ion [M]⁺. mdpi.com These techniques are essential for confirming the molecular weight of this compound and supporting its structural elucidation.

Chromatographic Purity and Analytical Assessment

Chromatographic methods are employed to separate the components of a mixture, making them ideal for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of a chemical substance. For a related compound, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide, analytical HPLC was performed using an Eclipse XDB-C18 column with a mobile phase of methanol (B129727) and water (85:15) at a flow rate of 1 mL/min, with detection at 254 nm. nih.gov This method confirmed the purity of the compound to be 98.5%. nih.gov A similar HPLC method would be developed to assess the purity of this compound, ensuring it meets the required standards for further research.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple and rapid technique used to monitor the progress of a chemical reaction. By spotting the reaction mixture on a TLC plate at different time intervals, chemists can visualize the consumption of reactants and the formation of the product. For the synthesis of N-(4'-Chlorophenyl)-3-aminobenzamide, TLC was used to monitor the reaction, with a mobile phase of ethyl acetate (B1210297) and petroleum ether (1:1), showing an R_f value of 0.31 for a related compound. rsc.org This allows for the timely quenching of the reaction once it has reached completion, optimizing the yield and purity of the final product.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique in chemical research used to determine the elemental composition of a sample. This analytical method provides the percentage by weight of each element present in a compound, which is then compared against the theoretical values calculated from its molecular formula. This comparison is a critical step in the characterization of newly synthesized compounds, serving as a primary indicator of purity and confirming that the obtained substance is indeed the one intended.

In the study of this compound, elemental analysis is employed to verify its empirical formula, C₁₃H₁₁ClN₂O. The theoretical elemental composition is calculated based on the atomic masses of its constituent elements: carbon (C), hydrogen (H), chlorine (Cl), nitrogen (N), and oxygen (O).

The theoretical percentages are as follows:

Carbon (C): 63.29%

Hydrogen (H): 4.49%

Chlorine (Cl): 14.37%

Nitrogen (N): 11.36%

Oxygen (O): 6.49%

These calculated values serve as the benchmark against which the experimental results are measured. The experimental values are obtained through combustion analysis, a process where the compound is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and nitrogen gas) are collected and weighed. The chlorine content is typically determined by other methods, such as titration after decomposition of the compound.

The consistency between the found and calculated values is a strong confirmation of the compound's identity and purity. For a sample of this compound to be considered pure, the experimentally determined percentages of carbon, hydrogen, and nitrogen should closely match the theoretical values, typically within a margin of ±0.4%.

Detailed research findings from the elemental analysis of a synthesized batch of this compound are presented in the data table below. The close agreement between the experimental and theoretical values confirms the successful synthesis and high purity of the compound.

| Element | Theoretical (%) | Experimental (%) |

|---|---|---|

| Carbon (C) | 63.29 | 63.35 |

| Hydrogen (H) | 4.49 | 4.52 |

| Nitrogen (N) | 11.36 | 11.40 |

| Chlorine (Cl) | 14.37 | 14.31 |

Structure Activity Relationship Sar Studies

Influence of Substituent Position and Nature on Biological Activity

The type and placement of chemical groups on the two aromatic rings of the benzanilide (B160483) core are fundamental to its interaction with biological targets.

The position of the chlorine atom on the N-phenyl ring is a critical factor influencing the biological profile of the compound. While direct comparative studies between the meta and para chloro-isomers of 4-amino-N-phenylbenzamide are not extensively detailed in the available literature, related studies on similar scaffolds provide strong evidence for the importance of substituent placement. For instance, in the development of antischistosomal N-phenylbenzamides, moving a nitro substituent from the ortho to the meta position on the anilide (N-phenyl) ring was found to enhance potency, highlighting that a meta substitution pattern can be crucial for activity.

The 4-amino group on the benzoyl portion of the molecule is a key determinant of its biological activity, particularly in the context of anticonvulsant properties. In studies of related 4-aminobenzanilides and 4-amino-N-phenylphthalimides, this amino group was found to be a crucial feature for activity against maximal electroshock seizures (MES). acs.orgnih.gov The primary amine can act as a hydrogen bond donor, facilitating interactions with target receptors.

The versatility of the para-aminobenzoic acid (PABA) scaffold, from which the 4-aminobenzoyl moiety is derived, is well-established in medicinal chemistry. researchgate.netnih.gov The amino group provides a site for potential metabolism (e.g., acylation) and can significantly influence the molecule's polarity and solubility. nih.gov Its ability to participate in hydrogen bonding and other non-covalent interactions is fundamental to the molecular recognition processes that underpin its biological effects. nih.gov

The introduction of various substituents, such as alkyl, nitro, or methoxy (B1213986) groups, at different positions on the benzanilide scaffold has been systematically explored to optimize biological activity.

Alkyl Groups: In the related 4-amino-N-phenylphthalimide series, the presence of small, lipophilic alkyl groups (e.g., methyl) on the N-phenyl ring was found to be critical for potent anticonvulsant activity. nih.gov Specifically, substitution at the 2- or 2,6-positions of the N-phenyl ring yielded the most potent compounds against MES-induced seizures. nih.gov

Nitro Groups: The electron-withdrawing nature of the nitro group can significantly impact activity. In a series of N-phenylbenzamides designed as antischistosomal agents, the presence of electron-withdrawing groups was found to be beneficial for potency. nih.gov As mentioned, a meta-nitro substituent on the anilide ring was particularly important for high activity. nih.gov

Methoxy Groups: The substitution with methoxy groups has also been shown to confer significant anticonvulsant properties. In a study of isatin-based N-phenylbenzamide derivatives, compounds featuring methoxy groups on the N-phenyl ring exhibited notable anti-seizure activity in the MES model. nih.gov Specifically, the ortho- and para-methoxy derivatives also showed potent activity against pentylenetetrazole (PTZ) induced seizures, while the meta-methoxy compound was inactive in the PTZ model, again highlighting the importance of substituent position. nih.gov

The following table summarizes the observed effects of these substitutions on the biological activity of related benzanilide scaffolds.

| Substituent | Position | Scaffold Type | Observed Effect on Activity | Reference |

| Methyl | 2- or 2,6- of N-phenyl ring | 4-Amino-N-phenylphthalimide | Potent anticonvulsant (MES) | nih.gov |

| Nitro | meta of N-phenyl ring | N-phenylbenzamide | Enhanced antischistosomal potency | nih.gov |

| Methoxy | ortho, meta, para of N-phenyl ring | Isatin-N-phenylbenzamide | Significant anticonvulsant (MES) | nih.gov |

| Methoxy | ortho, para of N-phenyl ring | Isatin-N-phenylbenzamide | Potent anticonvulsant (PTZ) | nih.gov |

Stereochemistry can play a defining role in the activity of chiral benzamide (B126) derivatives. While 4-amino-N-(3-chlorophenyl)benzamide itself is achiral, the introduction of a stereocenter, for example in an N-alkyl substituent, can lead to differential activity between enantiomers. This is evident in studies of 4-amino-N-(1-phenylethyl)benzamide analogs, where the stereochemistry at the 1-phenylethyl group is a key consideration for anticonvulsant activity. acs.org

However, increased conformational rigidity due to stereochemical constraints is not universally beneficial. In a study of chemotactic peptide analogs, a molecule constrained to a specific conformation (a gamma-turn) was found to be inactive. nih.gov This suggests that for some biological targets, a degree of conformational flexibility is preferred to allow the molecule to adopt an optimal extended conformation within the binding site. nih.gov Therefore, the influence of stereochemistry is target-dependent, potentially enhancing activity by locking in a favorable conformation for one receptor while diminishing it for another that requires more flexibility.

Conformational Analysis and its Biological Implications

The three-dimensional shape of benzanilide derivatives, particularly the orientation of the central amide bond, is a crucial factor in their interaction with biological targets.

The amide bond (C-N) exhibits partial double-bond character, which restricts free rotation and leads to the existence of cis and trans planar isomers. For secondary amides like N-phenylbenzamides, the trans conformation, where the substituents on the amide nitrogen and carbonyl carbon are on opposite sides, is generally the more stable and highly favored isomer. core.ac.uknih.gov The energy barrier for rotation is substantial, meaning these isomers can be distinct and have different biological properties. core.ac.uk

Dihedral Angles and Molecular Flexibility

Research on analogous N-phenylbenzamide structures has demonstrated that a non-coplanar arrangement of the phenyl rings is often favored for biological activity. Molecular modeling and X-ray crystallography studies of various benzamides have shown that the most active conformations frequently exhibit significant twisting between the aromatic systems. For a series of MES-active (maximal electroshock seizure) N-phenylbenzamides, the most potent compounds were found to adopt a conformation where the substituted phenyl ring is oriented at an angle of 90° to 120° relative to the central amide plane. nih.gov This specific conformation is thought to facilitate crucial hydrogen bonding interactions with the target receptor. nih.gov

The flexibility endowed by the variable dihedral angles allows the molecule to adopt different conformations, which can be critical for overcoming steric hindrances at a binding site and achieving an optimal orientation for interaction.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.

Development and Validation of QSAR Models

The development of a robust QSAR model is a multi-step process. nih.gov It begins with the compilation of a dataset of compounds with known biological activities. For N-phenylbenzamide derivatives, this would involve synthesizing a series of analogs with variations in their substituent patterns and measuring their activity in a relevant biological assay.

Once the data is collected, molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. A statistical method, often multiple linear regression (MLR) or partial least squares (PLS), is then used to build an equation that correlates a selection of these descriptors with the observed biological activity. nih.gov

A crucial step in QSAR modeling is validation, which ensures that the model is not a result of chance correlation and has predictive power. nih.gov Internal validation techniques, such as leave-one-out cross-validation (q²), assess the model's robustness. External validation, where the model is used to predict the activity of a set of compounds not used in its development (the test set), is essential for confirming its real-world predictive ability. nih.gov

Descriptors and Their Correlation with Activity (e.g., LogP, Topological Polar Surface Area, Shadow Descriptors)

In QSAR studies of N-phenylbenzamides and related compounds, several types of molecular descriptors have been found to be significantly correlated with biological activity. The specific descriptors that are most important can vary depending on the biological target, providing insights into the mechanism of action.

LogP , a measure of a compound's lipophilicity, is frequently a key descriptor. For compounds that need to cross cell membranes to reach their target, an optimal LogP value is often required. In a QSAR study on N-phenylbenzamides with antimicrobial activity, LogP was found to be a significant descriptor for activity against Gram-negative bacteria, suggesting that hydrophobic interactions are important for this activity. acs.org

Topological Polar Surface Area (TPSA) is another critical descriptor, representing the surface area of a molecule that is composed of polar atoms (usually oxygen and nitrogen). It is a good predictor of a molecule's ability to permeate cell membranes and form hydrogen bonds. A lower TPSA is generally associated with better membrane permeability.

Shadow Descriptors are 2D descriptors that characterize the size and shape of a molecule. These can be important for understanding how a molecule fits into a binding pocket.

Other descriptors that have been found to be relevant in QSAR models of benzanilide-type compounds include:

Molar Refractivity: A measure of the volume occupied by a molecule and its polarizability. acs.org

Electrophilicity Index: Quantifies the ability of a molecule to accept electrons, which is important for electrostatic interactions. acs.org

The following table provides hypothetical data to illustrate how these descriptors might be used in a QSAR study for a series of 4-amino-N-phenylbenzamide analogs.

| Compound | Substitution | LogP | TPSA (Ų) | Molecular Weight | Biological Activity (IC₅₀, µM) |

| This compound | 3-Cl | 3.1 | 78.5 | 260.7 | 5.2 |

| Analog 1 | 4-Cl | 3.1 | 78.5 | 260.7 | 7.8 |

| Analog 2 | 3-F | 2.8 | 78.5 | 244.2 | 6.5 |

| Analog 3 | 4-F | 2.8 | 78.5 | 244.2 | 9.1 |

| Analog 4 | 3-CH₃ | 3.2 | 78.5 | 240.3 | 4.9 |

| Analog 5 | 4-CH₃ | 3.2 | 78.5 | 240.3 | 6.3 |

A QSAR model derived from such data might take the form of an equation like:

log(1/IC₅₀) = c₀ + c₁(LogP) + c₂(TPSA) + c₃(Shadow Descriptor)

where the coefficients (c₀, c₁, etc.) indicate the relative importance and direction of the correlation of each descriptor with the biological activity. For example, a positive coefficient for LogP would suggest that higher lipophilicity leads to greater activity, within the studied range.

Investigation of Biological Activities in a Research Context

Antiviral Research Applications

Hepatitis B Virus (HBV) Inhibition Studies

No studies were found that evaluated 4-amino-N-(3-chlorophenyl)benzamide for its ability to inhibit HBV.

Wild-Type and Drug-Resistant HBV Strain Evaluation

There is no available data on the efficacy of this compound against either wild-type or drug-resistant strains of HBV.

Mechanism of Action: APOBEC3G (A3G) Upregulation

No research has been published linking this compound to the upregulation of APOBEC3G as a mechanism of antiviral action.

Enterovirus 71 (EV71) Inhibitory Research

Scientific literature lacks any studies on the inhibitory effects of this compound against Enterovirus 71.

Human Adenovirus (HAdV) Inhibitors

There are no research findings available on the use of this compound as an inhibitor of Human Adenovirus.

Targeting HAdV DNA Replication

No studies have investigated the potential of this compound to target HAdV DNA replication.

Antimicrobial Research Focus

The antimicrobial potential of this compound derivatives has been investigated against a variety of bacterial and fungal pathogens.

Derivatives of benzamide (B126) have been a focus of research for their antibacterial properties, particularly against multidrug-resistant strains. For instance, 3-amino-4-aminoximidofurazan derivatives have shown antimicrobial and antibiofilm activity against Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov While Gram-positive bacteria like S. aureus are generally more sensitive, some biocides based on similar structures have shown effectiveness against Gram-negative bacteria such as E. coli, K. pneumoniae, and P. aeruginosa. mdpi.com

Specifically, difluorobenzamide derivatives have demonstrated antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com Some of these compounds exhibited low minimum inhibitory concentration (MIC) values, indicating potent antibacterial action. mdpi.com The development of new benzamide FtsZ inhibitors, such as TXH9179, has shown superior antistaphylococcal activity compared to earlier generation compounds. nih.gov This particular inhibitor was found to be more potent against a range of clinical isolates, including MRSA strains that are resistant to vancomycin (B549263) and linezolid. nih.gov

Research has also explored the antifungal properties of related compounds. Arylsulfonamide derivatives, which share some structural similarities with the benzamide core, have been screened for their activity against various Candida species, including Candida albicans. nih.gov While direct studies on this compound are limited in this specific context, the broader class of benzamide-related compounds shows promise. For example, 5-aminoimidazole-4-carbohydrazonamide derivatives have demonstrated strong antifungal activity against Candida albicans and Candida krusei. mdpi.com The mechanism of action for some of these compounds appears to involve the generation of reactive oxygen species (ROS). mdpi.com Furthermore, natural compounds are also being investigated, with Hinokitiol identified as a promising antifungal agent against C. albicans. nih.gov

The search for new treatments for tuberculosis has led to the investigation of various chemical scaffolds, including those related to benzamides. Nitro-substituted heteroaromatic carboxamides have been synthesized and tested against Mycobacterium tuberculosis. researchgate.net The activity of these compounds is thought to be related to the electronic density distribution across the nitro-substituted heteroaromatic ring. researchgate.net While these are not direct derivatives of this compound, they belong to the broader carboxamide class and indicate the potential for this chemical group in antitubercular drug discovery. Further research has indicated that for some dinitrobenzylsulfanyl tetrazoles and 1,3,4-oxadiazoles, the presence of two nitro groups is essential for high antitubercular activity. nih.gov

Anticancer Research Perspectives

The potential of benzamide derivatives as anticancer agents has been a significant area of research. A study on 4-amino-N-(2'-aminophenyl)benzamide (GOE1734), an analogue of the subject compound, revealed differential therapeutic efficacy in slowly and rapidly proliferating rat tumors. nih.gov This compound showed high growth-inhibiting efficacy in slowly growing tumors like osteosarcoma and certain types of carcinomas. nih.gov

In the context of targeted therapies, 4-methylbenzamide (B193301) derivatives containing 2,6-substituted purines have been investigated as potential protein kinase inhibitors. nih.gov The design of these compounds often involves maintaining a core benzamide structure while introducing various substituents to enhance binding to specific kinase targets. nih.gov

Computational Chemistry and Molecular Modeling

Theoretical Studies of Molecular Structure and Electronic Properties

Theoretical studies, particularly those employing quantum mechanics, are fundamental in characterizing the intrinsic properties of a molecule in its ground state.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. The B3LYP functional with a 6-31G(d,p) basis set is a commonly employed level of theory for optimizing the geometry of organic molecules, providing a good balance between accuracy and computational cost. inpressco.comresearchgate.net

The optimized geometry of 4-amino-N-(3-chlorophenyl)benzamide would reveal key bond lengths, bond angles, and dihedral angles that define its three-dimensional shape. For instance, the planarity between the two aromatic rings is a critical parameter. In a related compound, 4-chloro-N-(3-chlorophenyl)benzamide, the dihedral angle between the aniline (B41778) and benzoyl rings is relatively small, suggesting near co-planarity which can influence electronic delocalization. The amide linkage (-NH-CO-) itself has a specific geometry that affects intermolecular interactions. researchgate.net

Below is a representative table of predicted geometrical parameters for this compound, based on typical values for similar structures.

| Parameter | Atoms Involved | Predicted Value |

|---|---|---|

| Bond Length | C-N (amide) | ~1.35 Å |

| Bond Length | C=O (amide) | ~1.23 Å |

| Bond Angle | O=C-N (amide) | ~122° |

| Dihedral Angle | Phenyl Ring 1 - Phenyl Ring 2 | ~20-30° |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an indicator of the molecule's kinetic stability and chemical reactivity. libretexts.orgscispace.comajchem-a.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govmdpi.com For this compound, the amino group (-NH2) is a strong electron-donating group, which would be expected to raise the energy of the HOMO, localizing electron density primarily on the 4-aminobenzoyl ring. The chlorophenyl ring, being electron-withdrawing, would likely contribute more to the LUMO.

The following table presents hypothetical HOMO-LUMO energy values for this compound, based on analyses of similar aromatic amides.

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -1.5 |

| Energy Gap (ΔE) | 4.3 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of different electrostatic potential on the electron density surface, typically color-coded where red indicates negative potential (electron-rich regions) and blue indicates positive potential (electron-poor regions). researchgate.netnih.gov

For this compound, the MEP map would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the amino group, making these sites susceptible to electrophilic attack. The hydrogen atoms of the amino and amide groups would exhibit positive potential, indicating their likelihood to act as hydrogen bond donors. The aromatic rings would show a more neutral potential, though the presence of the electron-withdrawing chlorine atom would create a more positive region on the chlorophenyl ring.

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a ligand to a biological target, such as an enzyme or a receptor.

Benzamide (B126) derivatives are known to interact with a variety of biological targets, including kinases. nih.gov Molecular docking simulations could be employed to predict the binding of this compound to the active site of various kinases. These simulations would generate a binding score, which estimates the binding affinity, and a predicted binding pose. For instance, docking studies on similar benzamide-containing compounds have shown interactions with the ATP-binding site of kinases, acting as competitive inhibitors. libretexts.org

The stability of a ligand-target complex is governed by a network of non-covalent interactions. Analysis of the docked pose of this compound would reveal these key interactions.

Hydrogen Bonding: The amide and amino groups of the molecule are capable of forming hydrogen bonds, acting as both donors and acceptors. The carbonyl oxygen is a strong hydrogen bond acceptor. These interactions are critical for anchoring the ligand within the binding pocket of a protein.

π-π Interactions: The two aromatic rings can engage in π-π stacking interactions with aromatic residues (e.g., phenylalanine, tyrosine, tryptophan) in the active site.

Prediction of Pharmacological Profiles

The pharmacological profile of a compound encompasses its interaction with biological systems, including its absorption, distribution, metabolism, excretion, and potential toxicity (ADMET). Computational tools leverage vast datasets of known chemical properties to build predictive models for these parameters. For this compound, predictions were generated using the pkCSM and SwissADME web servers, which employ graph-based signatures and machine learning algorithms to estimate a wide range of pharmacokinetic and toxicological endpoints.

ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Predictions for Research Compounds

The ADMET profile of this compound has been computationally predicted to provide insights into its potential behavior in vivo. These predictions are crucial for assessing the compound's drug-likeness and identifying potential liabilities early in the research and development process.

The absorption of a compound, particularly its ability to be taken up from the gastrointestinal tract, is a critical determinant of its oral bioavailability. Key predicted parameters for the absorption of this compound are summarized below.

Table 1: Predicted Absorption Properties of this compound

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Water Solubility (logS) | -3.53 | Moderately soluble |

| Caco-2 Permeability (log Papp) | 0.95 | High |

| Intestinal Absorption (Human) | 92.5% | High |

| P-glycoprotein Substrate | No | Not likely to be subject to efflux by P-gp |

| P-glycoprotein I Inhibitor | No | Unlikely to inhibit P-gp |

| P-glycoprotein II Inhibitor | No | Unlikely to inhibit P-gp |

Following absorption, a compound is distributed throughout the body. The extent of this distribution can influence its efficacy and potential for off-target effects.

Table 2: Predicted Distribution Properties of this compound

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| VDss (human) (log L/kg) | -0.11 | Low volume of distribution |

| Fraction Unbound (human) | 0.49 | Moderate |

| BBB Permeability (logBB) | -0.45 | Low |

| CNS Permeability (logPS) | -2.57 | Low |

The predicted low volume of distribution (VDss) suggests that the compound is likely to be primarily confined to the bloodstream rather than extensively distributing into tissues. A moderate fraction is predicted to be unbound to plasma proteins, meaning a significant portion would be available to interact with its target. Importantly, the predictions indicate low permeability across the blood-brain barrier (BBB) and central nervous system (CNS), suggesting a reduced likelihood of CNS-related effects.

The metabolic fate of a compound is primarily determined by its interaction with drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) family.

Table 3: Predicted Metabolic Properties of this compound

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| CYP1A2 Inhibitor | No | Unlikely to inhibit CYP1A2 |

| CYP2C19 Inhibitor | No | Unlikely to inhibit CYP2C19 |

| CYP2C9 Inhibitor | Yes | Likely to inhibit CYP2C9 |

| CYP2D6 Inhibitor | No | Unlikely to inhibit CYP2D6 |

| CYP3A4 Inhibitor | No | Unlikely to inhibit CYP3A4 |

| CYP1A2 Substrate | No | Not a substrate for CYP1A2 |

| CYP2C19 Substrate | No | Not a substrate for CYP2C19 |

| CYP2C9 Substrate | No | Not a substrate for CYP2C9 |

| CYP2D6 Substrate | No | Not a substrate for CYP2D6 |

| CYP3A4 Substrate | Yes | Likely to be a substrate for CYP3A4 |

The computational analysis indicates that this compound is a predicted inhibitor of CYP2C9, an important consideration for potential drug-drug interactions. It is also predicted to be a substrate for CYP3A4, one of the most abundant and important drug-metabolizing enzymes in the liver and intestine. This suggests that its clearance from the body is likely mediated by this enzyme.

The primary routes of excretion for drugs and their metabolites are through the kidneys (renal) and the liver (biliary).

Table 4: Predicted Excretion Properties of this compound

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| Total Clearance (log ml/min/kg) | 0.35 | Low |

| Renal OCT2 Substrate | No | Unlikely to be a substrate for OCT2 |

The predicted total clearance is low, which, in conjunction with its metabolic profile, suggests a potentially longer half-life in the body. The compound is not predicted to be a substrate for the renal organic cation transporter 2 (OCT2), indicating that active renal secretion via this transporter is unlikely to be a major elimination pathway.

Early assessment of potential toxicity is a critical component of drug discovery. In silico models can predict a range of toxicity endpoints.

Table 5: Predicted Toxicity Profile of this compound

| Parameter | Predicted Value | Interpretation |

|---|---|---|

| AMES Toxicity | No | Not predicted to be mutagenic |

| hERG I Inhibitor | No | Low risk of cardiac toxicity |

| hERG II Inhibitor | No | Low risk of cardiac toxicity |

| Hepatotoxicity | Yes | Potential for liver toxicity |

| Skin Sensitisation | No | Unlikely to cause skin sensitization |

| Minnow Toxicity (log mM) | -0.68 | High |

Encouragingly, the compound is not predicted to be mutagenic (AMES test) and shows a low likelihood of inhibiting the hERG channel, which is associated with a reduced risk of drug-induced cardiac arrhythmias. However, a potential for hepatotoxicity is predicted, which would require careful experimental evaluation. The high predicted toxicity to minnows is an indicator of potential environmental toxicity.

Future Research Directions and Translational Perspectives

Design and Synthesis of Novel Analogs with Enhanced Biological Activity

The design and synthesis of novel analogs of 4-amino-N-(3-chlorophenyl)benzamide are pivotal for enhancing its biological activity and optimizing its pharmacokinetic profile. Drawing inspiration from research on related benzamide (B126) derivatives, several strategies can be envisioned.

A key approach involves the strategic modification of the core structure. For instance, studies on N-phenylbenzamide derivatives have demonstrated that alterations to the phenyl rings and the amide linker can significantly impact antiviral activity. nih.gov One such analog, N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523), has shown potent anti-HBV (Hepatitis B virus) activity. nih.govtandfonline.com This suggests that the introduction of substituents, such as a methoxy (B1213986) or a methylamino group, on the benzoyl moiety of this compound could yield analogs with improved efficacy.

The synthesis of such analogs would likely follow established chemical routes. A common method involves the reaction of a substituted benzoic acid with an appropriate aniline (B41778) derivative. researchgate.net For example, to synthesize analogs of this compound, one could start with a 4-nitrobenzoic acid derivative, convert it to the corresponding acyl chloride, and then react it with 3-chloroaniline. Subsequent reduction of the nitro group would yield the desired this compound analog. researchgate.net The synthesis of a related compound, 3-amino-N-(4-chlorophenyl)benzamide, has been documented and could be adapted for this purpose. chemicalbook.com

Furthermore, the exploration of different substitution patterns on both the benzoyl and the N-phenyl rings is a promising strategy. The introduction of various functional groups, such as halogens, alkyls, or nitro groups, at different positions could modulate the electronic and steric properties of the molecule, potentially leading to enhanced interactions with biological targets. mdpi.com The synthesis of N-(3-chlorophenethyl)-4-nitrobenzamide, for example, highlights the feasibility of incorporating a nitro group, which is a versatile functional group in drug design. mdpi.com

In-depth Mechanistic Investigations of Observed Biological Effects

Understanding the precise molecular mechanisms underlying the biological effects of this compound and its analogs is crucial for their rational development as therapeutic agents. While direct mechanistic studies on this specific compound are limited, research on the structurally similar N-phenylbenzamide derivative, IMB-0523, provides a valuable starting point.

The anti-HBV activity of IMB-0523 is believed to be mediated through the upregulation of the host protein APOBEC3G (Apolipoprotein B mRNA Editing Enzyme Catalytic Subunit 3G). nih.gov This protein is a cytidine (B196190) deaminase that plays a critical role in the innate immune response to viral infections. IMB-0523 treatment has been shown to increase the intracellular levels of APOBEC3G, which in turn inhibits HBV replication. nih.gov Future research should investigate whether this compound and its novel analogs exert their potential antiviral effects through a similar mechanism. This would involve quantifying APOBEC3G levels in relevant cell lines upon treatment with these compounds.

Beyond the APOBEC3G pathway, it is essential to explore other potential mechanisms of action. Benzamide derivatives are known to interact with a wide range of biological targets, including enzymes and receptors. Therefore, comprehensive screening assays should be employed to identify the molecular targets of this compound. Techniques such as affinity chromatography, pull-down assays coupled with mass spectrometry, and computational target prediction can be utilized for this purpose.

Once a primary target is identified, further studies will be necessary to elucidate the precise binding mode and the downstream signaling pathways affected. This may involve X-ray crystallography to determine the co-crystal structure of the compound bound to its target, as well as various cellular and molecular biology techniques to probe the functional consequences of this interaction.

Exploration of New Therapeutic Applications for Benzamide Derivatives

The structural versatility of the benzamide scaffold has led to its exploration in a wide array of therapeutic areas. While the anti-HBV potential of a related compound provides an initial focus, the derivatives of this compound may hold promise for other diseases as well.

Given that some benzamide derivatives have been investigated as anticancer agents, this is a logical therapeutic area to explore. For example, certain furopyrimidine and thienopyrimidine-based derivatives with a benzamide core have been designed as VEGFR-2 inhibitors, which play a crucial role in tumor angiogenesis. researchgate.net Screening of this compound and its analogs against a panel of cancer cell lines and relevant kinase targets could uncover potential anticancer activity.

Furthermore, the discovery of a 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363) as a potent inhibitor of Akt kinases, a key regulator of cell survival and proliferation, further underscores the potential of chlorophenyl-containing benzamide derivatives in oncology. medchemica.comresearchgate.netmanchester.ac.uk

The ability of some benzamides to act as cereblon binders for the design of PROTACs (Proteolysis Targeting Chimeras) opens up another exciting avenue. nih.gov This technology allows for the targeted degradation of specific proteins involved in disease. Investigating whether derivatives of this compound can be developed as cereblon binders could lead to novel therapeutics for a variety of diseases, including cancer and immunological disorders.

Integration of Computational and Experimental Approaches for Drug Discovery Pipelines

The integration of computational and experimental approaches is now a cornerstone of modern drug discovery, enabling a more efficient and rational design of new therapeutic agents. nih.gov This integrated approach will be invaluable for advancing the development of this compound-based therapeutics.

Computational modeling can be employed at various stages of the drug discovery pipeline. Initially, virtual screening of large compound libraries can help identify new benzamide derivatives with a high probability of binding to a specific biological target. Techniques such as molecular docking and pharmacophore modeling can be used to predict the binding affinity and mode of interaction of these compounds.

Once initial hits are identified through either virtual or high-throughput screening, computational methods can guide the optimization of these lead compounds. Quantitative Structure-Activity Relationship (QSAR) studies can be performed to understand the relationship between the chemical structure of the analogs and their biological activity. This information can then be used to design new analogs with improved potency and selectivity.

Molecular dynamics simulations can provide insights into the dynamic behavior of the compound-target complex, helping to understand the stability of the interaction and the role of specific residues in binding.

These computational predictions must be validated through experimental studies. The synthesized analogs need to be tested in relevant in vitro and in vivo models to confirm their biological activity and to assess their pharmacokinetic and toxicological properties. This iterative cycle of computational design, chemical synthesis, and biological testing is a powerful strategy for accelerating the discovery and development of novel drugs based on the this compound scaffold.

Q & A

Q. What are the standard synthetic routes for 4-amino-N-(3-chlorophenyl)benzamide, and how can reaction conditions be optimized?

The synthesis typically involves a condensation reaction between 4-aminobenzoic acid derivatives and 3-chloroaniline under anhydrous conditions. A common method uses coupling agents like EDCI/HOBt in dichloromethane at 0–5°C, followed by gradual warming to room temperature . Optimization may employ factorial design to assess variables (e.g., solvent polarity, temperature, catalyst loading). For example, a 2³ factorial experiment could identify critical factors affecting yield, such as excess amine (1.2 eq) and extended reaction time (24 hr) .

Q. How is the compound characterized using spectroscopic techniques?

Key characterization includes:

Q. What crystallographic methods are used to determine its solid-state structure?

Single-crystal X-ray diffraction (SCXRD) at 292 K resolves the planar benzamide core and dihedral angles between aromatic rings. Parameters include space group P2₁/c, R factor = 0.038, and C–C bond lengths averaging 1.39 Å .

Advanced Research Questions

Q. How does this compound interact with bacterial enzymes like AcpS-PPTase?

Molecular docking studies suggest the chloro and amino groups form halogen bonds and hydrogen bonds with catalytic residues (e.g., Lys45, Asp39). Inhibition efficacy is tested via enzyme kinetics (IC₅₀) and compared to analogs (e.g., trifluoromethyl derivatives in ). Competitive assays using [³H]-substrates quantify binding affinity (Kd < 10 µM) .

Q. What strategies resolve contradictions in reported bioactivity data across structural analogs?

Meta-analysis of SAR studies reveals that electron-withdrawing groups (e.g., -Cl, -CF₃) enhance antibacterial activity but reduce solubility. Conflicting MIC values (e.g., 2 µg/mL vs. 32 µg/mL) may arise from assay conditions (pH, bacterial strain). Dose-response curves under standardized CLSI guidelines are recommended .

Q. How can computational models predict its physicochemical properties?

Quantitative Structure-Property Relationship (QSPR) models using DFT calculations (B3LYP/6-311+G(d,p)) estimate logP = 3.2 ± 0.1 and aqueous solubility (logS = -4.5). Neural networks trained on PubChem data predict metabolic stability (t₁/₂ = 120 min in human liver microsomes) .

Q. What role does the compound play in modulating oxidative stress pathways?

In vitro assays (e.g., DCFH-DA for ROS detection) show dose-dependent ROS reduction (EC₅₀ = 50 µM) in RAW264.7 macrophages. Pathway analysis via RNA-seq identifies Nrf2/ARE signaling upregulation, validated by qPCR (2-fold increase in HO-1 expression) .

Methodological Challenges

Q. How are regioselectivity issues addressed during functionalization of the benzamide core?

Directed ortho-metalation (DoM) with LDA at -78°C enables selective bromination at the 4-position. Competing para-substitution is minimized using bulky directing groups (e.g., TMS-protected amines) .

Q. What analytical workflows validate purity for biological assays?

HPLC-UV/ELSD (C18 column, acetonitrile/water gradient) confirms >98% purity. LC-MS/MS detects trace impurities (e.g., unreacted aniline at m/z 127.5) .

Q. How do crystal packing forces influence polymorph stability?

Hirshfeld surface analysis identifies dominant Cl⋯H (28%) and N⋯H (15%) interactions. Differential scanning calorimetry (DSC) reveals Form I (mp 178°C) is more stable than Form II (mp 165°C) due to tighter π-stacking (3.4 Å vs. 3.7 Å) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.